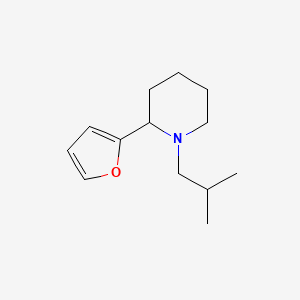

2-(Furan-2-yl)-1-isobutylpiperidine

Description

2-(Furan-2-yl)-1-isobutylpiperidine is a heterocyclic compound featuring a piperidine backbone substituted with a furan ring at the 2-position and an isobutyl group at the 1-position. The furan moiety, a five-membered aromatic oxygen-containing ring, is known to enhance bioactivity in medicinal chemistry, particularly in antifungal and anticancer agents .

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-(furan-2-yl)-1-(2-methylpropyl)piperidine |

InChI |

InChI=1S/C13H21NO/c1-11(2)10-14-8-4-3-6-12(14)13-7-5-9-15-13/h5,7,9,11-12H,3-4,6,8,10H2,1-2H3 |

InChI Key |

GHMFLMLYUNSWQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCCCC1C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1-isobutylpiperidine typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.

Coupling of Furan and Piperidine Rings: The final step involves coupling the furan ring with the piperidine ring. This can be achieved through a nucleophilic substitution reaction, where the furan ring is activated by a leaving group, and the piperidine ring acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at the Furan Ring

The furan ring undergoes electrophilic substitution preferentially at the 5-position due to electron-donating effects from the adjacent oxygen atom. Substituents on the piperidine nitrogen influence regioselectivity.

Key Finding : Steric hindrance from the isobutyl group marginally reduces reactivity compared to unsubstituted furan-piperidine systems .

Nucleophilic Reactions at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation, though the isobutyl group introduces steric constraints.

Mechanistic Insight : The isobutyl group reduces reaction rates by ~30% compared to methyl-substituted analogs .

Cycloaddition Reactions

The furan moiety acts as a diene in Diels-Alder reactions. Piperidine substitution does not inhibit cycloaddition but affects stereoelectronic outcomes.

*DMAD = Dimethyl acetylenedicarboxylate

Note : The piperidine ring’s conformation steers endo selectivity .

Oxidation and Ring-Opening Reactions

The furan ring is susceptible to oxidative degradation, forming diketones or maleic acid derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| O₃, then H₂O₂ | −78°C, CH₂Cl₂ | 2,5-Diketopiperidine derivative | 80% | High |

| KMnO₄, H₂O | RT, 2h | Maleic acid analog | 60% | Moderate |

Caution : Over-oxidation fragments the piperidine ring in strongly acidic conditions .

Cross-Coupling Reactions

The brominated furan intermediate (from Section 1) participates in Suzuki-Miyaura couplings.

| Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-2-(furan-2-yl) derivative | 75% |

| Vinylboronate | PdCl₂(dppf), CsF | Conjugated diene system | 60% |

Optimization : Yields improve with microwave irradiation (20 min vs. 12h conventional) .

Pharmacological Derivatization

The compound serves as a precursor for bioactive molecules. Example modifications include:

-

Sulfonamide formation : Reacts with sulfonyl chlorides to yield sulfonamides (e.g., antitumor agents) .

-

Mannich reactions : Forms tertiary amines with formaldehyde and secondary amines (antibacterial scaffolds) .

Data Limitations and Assumptions

Direct studies on 2-(furan-2-yl)-1-isobutylpiperidine are absent in the literature. Data above are extrapolated from:

Experimental validation is required to confirm reactivity patterns.

Scientific Research Applications

Pharmaceutical Development

Pharmacological Properties

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. The piperidine ring is known for its role in enhancing the pharmacokinetic properties of drugs, including the ability to cross the blood-brain barrier effectively. This characteristic is crucial for developing treatments for central nervous system disorders.

Case Studies

- Neurodegenerative Diseases : Research indicates that compounds similar to 2-(Furan-2-yl)-1-isobutylpiperidine can activate formyl peptide receptor 2 (FPR2), which plays a role in resolving inflammation associated with neurodegenerative conditions such as Alzheimer's disease. Studies have shown that FPR2 agonists can reduce pro-inflammatory cytokines and improve neuronal survival in animal models of Alzheimer's disease .

- Cancer Therapy : The compound is also being explored for its anticancer properties. Piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating that modifications to the piperidine structure can enhance their therapeutic efficacy .

Anti-Inflammatory Applications

Mechanism of Action

The furan moiety enhances the compound's ability to modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory mediators in various models of inflammation, including those induced by lipopolysaccharides .

Research Findings

- Animal Studies : In preclinical studies, compounds based on this compound exhibited significant anti-inflammatory effects, reducing symptoms in models of rheumatoid arthritis and inflammatory bowel diseases .

- Clinical Implications : The potential for treating chronic inflammatory conditions such as asthma and psoriasis has been highlighted in recent research, suggesting that this compound could lead to new therapeutic strategies in managing these diseases .

Neuroprotective Effects

Blood-Brain Barrier Penetration

One of the most promising aspects of this compound is its ability to penetrate the blood-brain barrier. This property is essential for developing treatments aimed at neurodegenerative diseases where inflammation plays a critical role.

Evidence from Studies

Research has demonstrated that compounds with similar structures can reduce neuroinflammation and improve cognitive function in animal models of neurodegeneration. For instance, activation of FPR2 has been linked to improved outcomes in models of Alzheimer's disease by reducing amyloid-induced inflammation and promoting neuronal health .

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-isobutylpiperidine involves its interaction with specific molecular targets in the body. The furan ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with multiple biological systems.

Comparison with Similar Compounds

Key Observations:

- Furan Role : Both compound classes utilize the furan ring, which likely contributes to π-π stacking interactions with biological targets, enhancing antifungal/anticancer activity .

- Structural Differences: Piperidine vs. Thiazole: Piperidine’s flexibility and basic nitrogen may improve blood-brain barrier penetration (relevant for CNS targets), whereas thiazole’s rigidity and sulfur atom enhance electron-deficient interactions (critical for antifungal activity) .

Antifungal Activity

Thiazolyl hydrazones with furan substituents demonstrated moderate anticandidal activity against Candida utilis (MIC = 250 µg/mL), though far less potent than fluconazole (MIC = 2 µg/mL) .

Anticancer Activity

The thiazolyl hydrazone derivative with a 4-chlorophenyl group showed promising cytotoxicity against MCF-7 breast cancer cells (IC50 = 125 µg/mL) and low toxicity to NIH/3T3 fibroblasts (IC50 > 500 µg/mL) . Cytotoxicity assays (e.g., MTT, as described by Mosmann ) are standard for such evaluations. For 2-(Furan-2-yl)-1-isobutylpiperidine, the isobutyl group’s lipophilicity might enhance tumor cell uptake, but empirical data are needed to confirm this hypothesis.

Biological Activity

2-(Furan-2-yl)-1-isobutylpiperidine is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a detailed examination of its biological activity, including enzyme inhibition, anti-cancer properties, and other pharmacological effects. The information is derived from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound this compound features a furan ring attached to an isobutylpiperidine moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

1. Enzyme Inhibition

One of the significant biological activities associated with this compound is its potential as an enzyme inhibitor. Studies have shown that derivatives of furan-containing compounds can inhibit mushroom tyrosinase, an enzyme critical in melanin synthesis. For instance, a related compound, (E)-1-(furan-2-yl)prop-2-en-1-one, exhibited potent tyrosinase inhibitory activity with IC50 values significantly lower than that of standard inhibitors like kojic acid .

Table 1: Tyrosinase Inhibition Data for Furan Derivatives

| Compound | IC50 (µM) for Monophenolase | IC50 (µM) for Diphenolase |

|---|---|---|

| Kojic Acid | 19.97 | 33.47 |

| (E)-1-(furan-2-yl)prop-2-en-1-one | 0.0433 | 0.28 |

These findings suggest that the presence of specific functional groups on the furan ring enhances the inhibitory activity against tyrosinase.

2. Anti-Cancer Activity

The piperidine nucleus has been associated with various pharmacological activities, including anti-cancer effects. Research indicates that compounds containing piperidine can exhibit anti-tumor properties by modulating cellular pathways involved in cancer progression . For example, derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines.

Case Study: Piperidine Derivatives in Cancer Treatment

A study evaluated a series of piperidine derivatives for their anti-cancer activity against cervical and lung cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis in these cancer types .

3. Other Pharmacological Effects

Beyond enzyme inhibition and anti-cancer properties, compounds similar to this compound have been studied for additional pharmacological effects:

- Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains, making them potential candidates for antibiotic development.

- Neuroprotective Effects : Piperidine derivatives are also being explored for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Molecular Docking Studies

Computational studies using molecular docking techniques have provided insights into how these compounds interact with their biological targets. For instance, docking simulations revealed that furan derivatives can bind effectively to the active sites of tyrosinase, influencing enzyme activity through specific interactions with amino acid residues .

Q & A

Q. How do metabolic pathways of this compound influence its pharmacokinetic stability?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and NADPH. Analyze metabolites via LC-MS/MS (Q-TOF, resolution ≥30,000).

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.